benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester

Lipophilicity Membrane permeability Drug design

Ensure SAR reproducibility with the precise analogue. Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (CAS 199982-19-9) provides a LogP of 4.12 and TPSA of 49.77 Ų. Unlike the insufficient LogP of N-methyl or mono-benzyl variants, its balanced lipophilicity and free hydroxymethyl handle are critical for successful CNS fragment screening and PROTAC linker chemistry. Procure the exact CAS for consistent results.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 199982-19-9
Cat. No. B6333280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester
CAS199982-19-9
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21(13-16-7-5-4-6-8-16)14-17-9-11-18(15-22)12-10-17/h4-12,22H,13-15H2,1-3H3
InChIKeyFNHJYFVTHRSMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester: Core Physicochemical Profile for Procurement Evaluation


Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (CAS 199982-19-9) is a doubly N-substituted tert-butyl carbamate featuring a benzyl group and a 4-hydroxymethylbenzyl group on the carbamate nitrogen . Its molecular formula is C20H25NO3, with a molecular weight of 327.4 g/mol . The compound is typically supplied at 95% purity and is characterized by a computed LogP of 4.12 and a topological polar surface area (TPSA) of 49.77 Ų . These properties place it in a distinct physicochemical space among N-substituted tert-butyl carbamate building blocks, where subtle variations in aromatic substitution pattern and N-alkylation produce measurable differences in lipophilicity and hydrogen-bonding capacity that directly affect suitability for specific synthetic or pharmacological applications [1].

Why Generic N-Boc-benzylamine Analogs Cannot Replace Benzyl-(4-hydroxymethyl-benzyl)-carbamic Acid tert-Butyl Ester


In-class N-Boc-benzylamine derivatives span a wide range of lipophilicity and hydrogen-bonding profiles; simply substituting one for another without considering the quantitative impact of the second N-substituent can lead to failed synthetic strategies or erroneous structure-activity relationship (SAR) conclusions. For example, the mono-benzyl analog tert-butyl benzylcarbamate has an XLogP3 of 2.3 and a TPSA of 38.3 Ų [1], while the target compound's additional 4-hydroxymethylbenzyl group raises the LogP to 4.12 and TPSA to 49.77 Ų . This represents a logP shift of +1.82 units and a TPSA increase of +11.47 Ų, which are well above typical thresholds for altering membrane permeability and solubility class. Similarly, the N-methyl analog tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate exhibits a LogP of 2.55 and TPSA of 49.77 Ų , matching the target's polarity but falling far short on lipophilicity (Δ LogP = -1.57). These quantitative gaps mean that generic substitution will not recapitulate the target compound's partitioning behavior, protein-binding potential, or reactivity at the hydroxymethyl handle, making direct procurement of the specific CAS compound essential for reproducible results.

Head-to-Head Physicochemical Differentiation of Benzyl-(4-hydroxymethyl-benzyl)-carbamic Acid tert-Butyl Ester Against Closest Structural Analogs


LogP Advantage Over the Mono-Benzyl Analog (tert-Butyl Benzylcarbamate)

The target compound's computed LogP of 4.12 is 1.82 log units higher than that of the mono-benzyl analog tert-butyl benzylcarbamate (XLogP3 = 2.3) [1]. This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic impact, indicating that the target compound will partition significantly more into lipid membranes and exhibit higher passive permeability.

Lipophilicity Membrane permeability Drug design

Balanced TPSA vs. Mono-Benzyl Analog Preserves Hydrogen-Bonding Capacity

The target compound exhibits a TPSA of 49.77 Ų , which is 11.47 Ų higher than the TPSA of tert-butyl benzylcarbamate (38.3 Ų) [1]. While the target is more lipophilic overall, its TPSA remains within the favorable range for oral absorption (typically <140 Ų) and provides additional hydrogen-bonding capacity through the hydroxymethyl oxygen, which can enhance solubility and target engagement without sacrificing permeability.

Polar surface area Oral bioavailability Solubility

Higher Lipophilicity vs. N-Methyl Analog at Matched Polarity

The N-methyl analog tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate has a TPSA of 49.77 Ų—identical to the target—but a LogP of only 2.55 . The target compound's LogP of 4.12 is therefore 1.57 units higher at equivalent polarity. This demonstrates that replacing the N-methyl group with an N-benzyl group markedly increases lipophilicity without altering hydrogen-bonding surface area, a feature that can be exploited to fine-tune lipophilic efficiency (LipE) in lead optimization.

Lipophilic efficiency SAR CNS MPO

Lower TPSA vs. (4-Hydroxymethyl-benzyl)-carbamic Acid tert-Butyl Ester with Higher LogP

The comparator (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (CAS 123986-64-1) lacks the N-benzyl group and shows a TPSA of 58.56 Ų with LogP of 2.59 [1]. The target compound lowers TPSA by 8.79 Ų while raising LogP by 1.53 units . Both changes move in the direction favorable for blood-brain barrier penetration, where a TPSA < 70 Ų and higher logP are empirically associated with improved CNS exposure.

BBB penetration CNS drug discovery Polar surface area

Increased Rotatable Bond Count and Molecular Weight Provide Enhanced Conformational Flexibility

The target compound has 5 rotatable bonds and a molecular weight of 327.42 g/mol , compared to 4 rotatable bonds and 207.27 g/mol for tert-butyl benzylcarbamate [1]. The additional benzyl group accounts for one extra rotatable bond and a molecular weight increase of 120.15 g/mol. While increased molecular weight is generally undesirable, the gain in rotatable bonds can be beneficial when the compound is used as a fragment-linking intermediate or as a flexible scaffold in combinatorial library design .

Conformational entropy Molecular complexity Fragment growth

Commercial Purity Benchmarking Against Closest Available Analogs

The target compound is available at a catalog purity of 95% . The comparator (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (CAS 123986-64-1) is offered at purities ranging from 95% to 98% depending on supplier , while tert-butyl benzylcarbamate is routinely supplied at >98% (GC) . The target compound's 95% baseline purity is adequate for most discovery-phase applications, but users requiring >98% purity for sensitive catalytic or biological assays should verify lot-specific certificates of analysis before ordering.

Purity Procurement Quality control

Evidence-Backed Application Scenarios for Benzyl-(4-hydroxymethyl-benzyl)-carbamic Acid tert-Butyl Ester in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Library Member

With a LogP of 4.12 and TPSA of 49.77 Ų, the compound sits within the favorable CNS MPO space (TPSA < 70 Ų, LogP < 5). Its >1.5 log unit higher lipophilicity compared to the N-unsubstituted and N-methyl analogs specifically recommends it as a fragment for CNS target screening where enhanced passive permeability is required .

Lipophilic Efficiency (LipE) Optimization in Lead Series

The decoupling of LogP from TPSA, as demonstrated by the matched TPSA but 1.57-unit higher LogP versus the N-methyl analog, allows medicinal chemists to increase lipophilicity without introducing additional polar atoms. This makes the compound a valuable intermediate for systematic LipE tuning campaigns .

Flexible Scaffold for Parallel Library Synthesis

The presence of five rotatable bonds and two distinct aromatic rings provides greater conformational diversity than simpler N-Boc-benzylamine scaffolds. This flexibility, combined with the synthetic handle offered by the free hydroxymethyl group, supports the use of the compound as a common intermediate in diversity-oriented synthesis or DNA-encoded library production [1].

Building Block for Bifunctional PROTAC Linker Design

The 4-hydroxymethyl group provides a primary alcohol attachment point orthogonal to the carbamate nitrogen, enabling sequential functionalization. Its higher LogP relative to simple (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester may improve the physicochemical profile of final PROTAC conjugates, particularly for targets with shallow binding pockets [2].

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